molecular formula C12H22BrNO3 B2765034 Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate CAS No. 1822848-95-2

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate

Cat. No. B2765034
CAS RN: 1822848-95-2
M. Wt: 308.216
InChI Key: GRRRFMREGWLZIK-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H22BrNO3 . It is related to other compounds such as “tert-Butyl 3-aminopyrrolidine-1-carboxylate” and "tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate" .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” were not found, related compounds such as “tert-Butyl 3-aminopyrrolidine-1-carboxylate” have been synthesized from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” is defined by its molecular formula C12H22BrNO3 . Related compounds such as “tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate” have a molecular formula of CHBrNO .


Physical And Chemical Properties Analysis

“Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” has a molecular weight of 308.21 . Related compounds such as “tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate” have a molecular weight of 264.159 Da .

Scientific Research Applications

Continuous Flow Synthesis of Pyrrolidine Derivatives

Herath and Cosford (2010) described a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This method leverages the HBr byproduct from the Hantzsch reaction for in situ hydrolysis of tert-butyl esters to provide the corresponding acids in a single microreactor, demonstrating an efficient approach to synthesize pyrrolidine derivatives (Herath & Cosford, 2010).

Palladium-Catalyzed Coupling Reactions

Wustrow and Wise (1991) explored the palladium-catalyzed coupling reactions of arylboronic acids with a pyridine derivative, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study highlights the utility of tert-butyl carbonyl compounds in facilitating complex coupling reactions (Wustrow & Wise, 1991).

Synthesis of Prodigiosin Precursors

Wasserman et al. (2004) investigated the reactions of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to 5-substituted pyrroles that serve as precursors for prodigiosin, including A-ring substituted analogues. This research provides insights into the synthesis pathways for complex natural products (Wasserman et al., 2004).

Asymmetric Synthesis of Pyrrolidines

Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method provides an efficient pathway to synthesize chiral pyrrolidine derivatives with high yield and enantiomeric excess, demonstrating its potential in the development of pharmaceutical compounds (Chung et al., 2005).

Antiinflammatory Activities of Pyrrolidinones

Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones and evaluated them as potential antiinflammatory/analgesic agents. Some compounds exhibited dual inhibitory activity on prostaglandin and leukotriene synthesis, with equipotent antiinflammatory activities to indomethacin but with reduced ulcerogenic effects. This study opens avenues for the development of safer antiinflammatory drugs (Ikuta et al., 1987).

properties

IUPAC Name

tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-5-10(9-14)16-8-4-6-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRRFMREGWLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate

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